molecular formula C15H10N2O3 B1678869 Nigakinone CAS No. 18110-86-6

Nigakinone

Cat. No. B1678869
CAS RN: 18110-86-6
M. Wt: 266.25 g/mol
InChI Key: PGFKZUOYIFDMQJ-UHFFFAOYSA-N
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Description

Nigakinone, also known as methyl nigakinone, belongs to the class of organic compounds known as indolonaphthyridine alkaloids . It is used in industrial and scientific research .


Molecular Structure Analysis

The molecular formula of Nigakinone is C15H10N2O3 . Its molecular weight is 266.25 g/mol .

Scientific Research Applications

Skin Tanning

  • Scientific Field : Dermatology
  • Application Summary : Nigakinone has been identified as a potential compound for skin tanning . It was found in a high throughput screening platform for skin tuning properties from natural products .
  • Methods of Application : The high throughput melanogenesis platform based on the melanogenesis assay on B16 melanocytes was used to identify potential skin tanning compounds .
  • Results : From 147 natural compounds, 26 showed potential in skin tanning functions. Five of them promoted melanogenesis by over 50%. Nigakinone was one of these compounds .

Traditional Chinese Medicine

  • Scientific Field : Traditional Chinese Medicine
  • Application Summary : Nigakinone is one of the most abundant alkaloids in Kumu, a traditional Chinese medicine. It is responsible for the major pharmacological activities of Kumu .
  • Methods of Application : High performance liquid chromatography (HPLC) combined with chemometric methods and qualitative and quantitative analysis of multi-components by single marker (QAMS) was used for quality assessment of Kumu Injection (KMI), a traditional Chinese medicine preparation .
  • Results : Six alkaloids in KMI were quantified, including Nigakinone .

Treatment of Ulcerative Colitis

  • Scientific Field : Gastroenterology
  • Application Summary : Nigakinone has potential therapeutic effects on colitis .
  • Methods of Application : The anti-UC effects and mechanism of nigakinone were investigated in colitic animals .
  • Results : The study suggested that Nigakinone has potential therapeutic effects on colitis .

Safety And Hazards

When handling Nigakinone, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

3-hydroxy-4-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c1-20-14-11-12-9(6-7-16-11)8-4-2-3-5-10(8)17(12)15(19)13(14)18/h2-7,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFKZUOYIFDMQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)N2C3=CC=CC=C3C4=C2C1=NC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nigakinone

CAS RN

18110-86-6
Record name 4-Methoxy-5-hydroxycanthin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18110-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nigakinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018110866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NIGAKINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7E73434D2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
F Liu, Y Yao, Q Wang, F Zhang, M Wang… - Phytotherapy …, 2023 - Wiley Online Library
… function by nigakinone, we determined the effect of nigakinone on hFXR-regulated BSEP promoter activity in HEK293T cells. Similar to GW4064 (FXR agonists), nigakinone significantly …
Number of citations: 3 onlinelibrary.wiley.com
Y Kimura, M Takida, S Koizumi - Yakugaku Zasshi: Journal of the …, 1967 - europepmc.org
… The structure of nigakinone]. - Abstract - Europe PMC … The structure of nigakinone]. …
Number of citations: 14 europepmc.org
Y Hamazaki, M Kato, K Karasawa - Journal of Pharmaceutical and …, 2022 - Elsevier
… However, the fluorescence of nigakinone at 458 nm was detected over a wider excitation wavelength range (320–370 nm). Furthermore, nigakinone showed another fluorescence …
Number of citations: 2 www.sciencedirect.com
X Xiao, X Si, X Tong, G Li - Phytochemical Analysis, 2012 - Wiley Online Library
… significant parameter affecting the extraction yield of nigakinone; therefore increasing the liquid/solid ratio would benefit the extraction of nigakinone. The extraction time was the second …
T Hirano, H Yokoo, A Ohsaki… - Biomedical …, 2021 - taylorfrancis.com
… Amarastelline A and nigakinone contain a common canthin-5,6dione structure, that is a tautomer of 5-hydroxy-canthin-6-one for the case of nigakinone (Fig. 6.2). Tautomerization is …
Number of citations: 0 www.taylorfrancis.com
GKL Chan, KQ Wu, ZCF Wong, AHY Fung, X Lin… - Journal of Cosmetics …, 2016 - scirp.org
… Nigakinone is also a popular supplement for treating stomachache and to stimulate the … effect of nigakinone. Up to now, no mechanistic study about the tanning effect of nigakinone has …
Number of citations: 4 www.scirp.org
Y Kondo, T TAKEMOTO - Chemical and Pharmaceutical Bulletin, 1973 - jstage.jst.go.jp
… 2) Earlier chemical investigations on the alkaloid showed the presence of two canthine alkaloids, 4, 5-dimethoxycanthin-6-one3) and 5-hydroxy-4-methoxycanthin-6-one (nigakinone). 4…
Number of citations: 33 www.jstage.jst.go.jp
H Yokoo, A Ohsaki, H Kagechika, T Hirano - Tetrahedron, 2016 - Elsevier
Canthin-5,6-dione is a common structure of the fluorescent natural products amarastelline A and nigakinone. Here, we synthesized various derivatives, and studied their fluorescence …
Number of citations: 15 www.sciencedirect.com
H Yokoo, H Kagechika, A Ohsaki, T Hirano - ChemPlusChem, 2019 - Wiley Online Library
A fluorescent amino acid containing our recently developed 1,5‐naphthyridin‐2(1H)‐one based‐ fluorophore, which is a structural component of the fluorescent natural compounds …
N Wang, ZY Li, XL Zheng, Q Li, X Yang, H Xu - Molecules, 2018 - mdpi.com
… The major bioactive alkaloid nigakinone was applied as reference substance for simultaneous quantitation of six major alkaloids in KMI. The findings provided evidence of the feasibility …
Number of citations: 31 www.mdpi.com

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